GK921

Description

Structure

3D Structure

Properties

IUPAC Name |

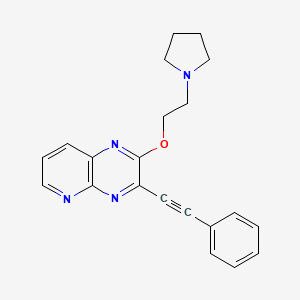

3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJJHBAEYKXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GK921 in Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renal cell carcinoma (RCC) presents a significant therapeutic challenge, often exhibiting resistance to conventional chemo- and radiotherapy. A promising therapeutic avenue lies in the targeting of Transglutaminase 2 (TGase 2), a multifunctional enzyme frequently overexpressed in RCC. This document provides a detailed overview of the mechanism of action of GK921, a potent and specific inhibitor of TGase 2, in the context of RCC. This compound exploits a key vulnerability in RCC cells, a dependency on TGase 2 for the suppression of the tumor suppressor protein p53. By inhibiting TGase 2, this compound stabilizes p53, thereby inducing apoptosis and abrogating tumor growth. This guide consolidates the current understanding of this compound's mode of action, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Role of Transglutaminase 2 in Renal Cell Carcinoma

Transglutaminase 2 (TGase 2) is a calcium-dependent enzyme known for its protein cross-linking activity. However, in the pathology of RCC, its non-enzymatic functions take center stage. TGase 2 is markedly upregulated in a majority of RCC cell lines and clinical samples.[1][2] This overexpression is linked to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell RCC (ccRCC), the most common subtype. VHL inactivation leads to the stabilization and accumulation of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally upregulates TGase 2.

A critical function of TGase 2 in RCC is the suppression of wild-type p53. While p53 mutations are rare in RCC, the protein is often functionally inactivated. TGase 2 directly binds to p53, acting as a chaperone to facilitate its transport to the autophagosome for degradation.[2] This process is independent of the canonical MDM2-mediated proteasomal degradation pathway and does not require the catalytic activity of TGase 2. The depletion of p53 allows RCC cells to evade apoptosis and proliferate.

This compound: A Specific Inhibitor of Transglutaminase 2

This compound, with the chemical name 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, is a quinoxaline derivative developed as a specific inhibitor of TGase 2.[1][2] Mechanistic studies have revealed that this compound acts as an allosteric inhibitor, binding to the N-terminus of TGase 2. This binding site overlaps with the p53-binding domain of TGase 2, providing a direct mechanism for the disruption of the TGase 2-p53 interaction.

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | Human Recombinant TGase 2 | 7.71 µM | [1] |

| GI50 (Average) | Eight RCC Cell Lines | 0.905 µM | [1] |

Table 2: In Vivo Efficacy of this compound in RCC Xenograft Models

| Cell Lines | Animal Model | This compound Dosage | Outcome | Reference |

| ACHN and CAKI-1 | Nude Mice | 8 mg/kg (oral administration) | Almost complete reduction in tumor growth | [2] |

Mechanism of Action: Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound in RCC is the reactivation of the p53 tumor suppressor pathway. This is achieved through the direct inhibition of the TGase 2-p53 interaction.

The TGase 2-p53 Axis in RCC

In RCC cells, the overexpression of TGase 2 leads to a state of chronic p53 suppression. TGase 2 binds to the DNA-binding domain of p53, preventing it from acting as a transcription factor. This complex is then targeted for autophagic degradation.

This compound-Mediated p53 Stabilization and Apoptosis

This compound competitively inhibits the binding of p53 to TGase 2. The liberated and stabilized p53 can then translocate to the nucleus, where it activates the transcription of its target genes, including those involved in apoptosis, such as BAX and PUMA. The induction of apoptosis is the ultimate anti-tumor effect of this compound in RCC.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

In Vitro TGase 2 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of TGase 2.

-

Principle: The assay is based on the incorporation of a primary amine substrate (e.g., putrescine) into a protein substrate (e.g., casein) by TGase 2. The incorporation is quantified, and the inhibitory effect of this compound is determined by the reduction in this activity.

-

Materials:

-

Recombinant human TGase 2

-

N,N-dimethylcasein

-

[3H]-putrescine

-

Tris-HCl buffer

-

CaCl2

-

DTT

-

This compound (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, DTT, and N,N-dimethylcasein.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant TGase 2 and [3H]-putrescine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding ice-cold TCA to precipitate the protein.

-

Collect the protein precipitate on a filter membrane and wash to remove unincorporated [3H]-putrescine.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability (Sulforhodamine B) Assay

This assay determines the cytotoxic effect of this compound on RCC cell lines.

-

Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.

-

Materials:

-

RCC cell lines (e.g., ACHN, CAKI-1)

-

Complete culture medium

-

This compound (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

-

Procedure:

-

Seed RCC cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash away the unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the growth inhibition (GI50) value.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human RCC cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

RCC cell lines (e.g., ACHN, CAKI-1)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of RCC cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

-

Randomize the mice into control (vehicle) and treatment (this compound) groups.

-

Administer this compound (e.g., 8 mg/kg) or vehicle orally according to a defined schedule (e.g., daily).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width2).

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for renal cell carcinoma that leverages the specific dependency of these tumors on the TGase 2-p53 axis. By disrupting this interaction, this compound effectively restores the tumor-suppressive function of p53, leading to apoptosis and tumor regression in preclinical models. The high prevalence of wild-type p53 in RCC makes this a particularly attractive approach.

Future research should focus on:

-

Identifying predictive biomarkers of response to this compound, potentially including TGase 2 expression levels and VHL mutation status.

-

Investigating the potential for combination therapies, for example, with agents that target parallel survival pathways in RCC.

-

Conducting clinical trials to evaluate the safety and efficacy of this compound in patients with advanced RCC.

The continued exploration of TGase 2 inhibition as a therapeutic strategy holds significant promise for improving outcomes for patients with this challenging disease.

References

The Molecular Target of GK921: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK921 is a small molecule inhibitor that has demonstrated significant therapeutic potential, particularly in the context of renal cell carcinoma. Understanding its precise molecular target and mechanism of action is crucial for its further development and clinical application. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its binding site, the downstream signaling consequences of its engagement, and the experimental methodologies used to elucidate these findings.

Molecular Target: Transglutaminase 2 (TGase 2)

The primary molecular target of this compound has been identified as Transglutaminase 2 (TGase 2) , a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking, cell adhesion, and signal transduction.[1][2][3][4] Dysregulation of TGase 2 has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]

Allosteric Inhibition at the N-Terminus

This compound functions as an allosteric inhibitor of TGase 2.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct site on the N-terminus of the TGase 2 protein, specifically within the amino acid region 81-116 .[1][2] This binding event induces a conformational change in the enzyme, leading to its inactivation through the acceleration of noncovalent self-polymerization.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that characterize the interaction of this compound with its target and its cellular effects.

| Parameter | Value | Description | Source |

| IC50 | 7.71 μM | The half maximal inhibitory concentration of this compound against human recombinant TGase 2. | [3][4] |

| Average GI50 | 1.08 μM | The average growth inhibition 50 in human renal cell carcinoma cell lines. | [2] |

| Kd | 316 ± 0.8 μM | The dissociation constant for the binding of this compound to TGase 2. | [2] |

Signaling Pathway and Mechanism of Action

The binding of this compound to the N-terminus of TGase 2 has critical downstream consequences, most notably the stabilization of the tumor suppressor protein p53.[1][2] The this compound binding site on TGase 2 overlaps with the binding site for p53.[1] By occupying this site, this compound competitively inhibits the interaction between TGase 2 and p53.[1][2] This disruption prevents the TGase 2-mediated degradation of p53, leading to its stabilization and the subsequent induction of apoptosis in cancer cells.[1]

Caption: Mechanism of this compound action on the TGase 2-p53 signaling pathway.

Experimental Protocols

The identification of TGase 2 as the molecular target of this compound and the elucidation of its mechanism of action were achieved through a series of key experiments.

Direct Binding Assay

-

Objective: To confirm the direct interaction between this compound and TGase 2.

-

Methodology: A transglutaminase assay is performed using purified recombinant human TGase 2. The enzymatic activity is measured in the presence and absence of varying concentrations of this compound. A dose-dependent inhibition of TGase 2 activity indicates direct binding.

Identification of the Allosteric Binding Site

-

Objective: To pinpoint the specific binding region of this compound on TGase 2.

-

Methodology:

-

Site-Directed Mutagenesis: A quadruple point mutant of TGase 2 is generated, targeting charged amino acids within the putative N-terminal binding region (e.g., Q95A, Q96A, Q103A, R116A).[1]

-

Co-transfection and Co-immunoprecipitation: HEK293 cells are co-transfected with plasmids encoding p53 and either wild-type TGase 2 or the quadruple mutant.

-

This compound Treatment: The transfected cells are treated with this compound (e.g., 1 μM).[1]

-

Analysis: The interaction between TGase 2 and p53 is assessed via co-immunoprecipitation and Western blotting. A reduction in p53 binding in the presence of this compound for the wild-type TGase 2 but not the mutant confirms the binding site.[1]

-

Caption: Workflow for identifying the allosteric binding site of this compound on TGase 2.

Assessment of p53 Stabilization and Apoptosis Induction

-

Objective: To confirm that this compound-mediated inhibition of TGase 2 leads to p53 stabilization and apoptosis.

-

Methodology:

-

Cell Culture: Renal cell carcinoma cell lines (e.g., ACHN, CAKI-1) are cultured.

-

This compound Treatment: Cells are treated with increasing concentrations of this compound.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting for the levels of p53 and cleaved poly(ADP-ribose) polymerase (c-PARP), a marker of apoptosis.[3] An increase in both p53 and c-PARP levels indicates p53 stabilization and apoptosis induction.

-

Luciferase Reporter Assay: Cells are transfected with a BAX promoter luciferase reporter construct. BAX is a pro-apoptotic gene transcriptionally activated by p53. An increase in luciferase activity upon this compound treatment confirms the transcriptional activity of the stabilized p53.[3]

-

Conclusion

References

The Guardian's Guardian: A Technical Guide to p53 Stabilization by the Transglutaminase 2 Inhibitor GK921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the small molecule inhibitor GK921 stabilizes the tumor suppressor protein p53. By targeting Transglutaminase 2 (TGase 2), this compound offers a promising therapeutic strategy for cancers characterized by wild-type p53 and high TGase 2 expression, such as renal cell carcinoma (RCC). This document details the underlying signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

The Core Mechanism: Indirect p53 Stabilization via TGase 2 Inhibition

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, the function of wild-type p53 is abrogated not by mutation, but by enhanced degradation. One such pathway involves the multifunctional enzyme Transglutaminase 2 (TGase 2).

This compound is a potent and specific inhibitor of TGase 2. Its mechanism of p53 stabilization is not direct but is a consequence of its inhibitory action on TGase 2. In certain cancer cells, particularly renal cell carcinoma, TGase 2 binds directly to p53 and facilitates its degradation through an autophagic pathway. This compound disrupts this interaction, thereby preventing the autophagic degradation of p53, leading to its accumulation and the subsequent induction of apoptosis in cancer cells.

Recent studies have elucidated that this compound binds to the N-terminus of TGase 2, specifically within the amino acid region 81-116.[1] This allosteric binding is thought to induce a conformational change in TGase 2, not only blocking its interaction with p53 but also promoting the non-covalent self-polymerization of TGase 2, leading to its inactivation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with TGase 2 and its effects on cancer cells.

| Parameter | Value | Enzyme | Assay | Reference |

| IC50 | 7.71 µM | Human Recombinant TGase 2 | in vitro putrescine incorporation | |

| IC50 | 8.93 µM | Purified Guinea Pig TGase 2 | in vitro activity assay | [1] |

| Binding Affinity (Kd) | 316 ± 0.8 µM | TGase 2 | Thioflavin T assay | [1] |

Table 1: In vitro inhibitory and binding constants of this compound for Transglutaminase 2.

| Cell Line | Treatment | Effect | Assay | Reference |

| Renal Cell Carcinoma (CAKI-1, ACHN) | This compound | Increased p53 stability and apoptosis | Western Blot, Cell Viability Assay | |

| Pancreatic Cancer Cells | This compound in combination with Cisplatin | Inhibition of Epithelial-to-Mesenchymal Transition (EMT), increased apoptosis | Western Blot, Cell Cycle Analysis | [2] |

Table 2: Cellular effects of this compound in cancer cell lines.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound-p53 signaling pathway and a typical experimental workflow for its investigation.

Caption: this compound inhibits TGase 2, stabilizing p53.

Caption: Workflow for p53 stabilization analysis.

Key Experimental Protocols

The following are representative protocols for key experiments used to elucidate the this compound-p53 stabilization pathway. Note that specific details may vary between laboratories and publications.

Western Blotting for p53 Stabilization

This protocol is designed to assess the levels of p53 and TGase 2 in cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate renal cell carcinoma cells (e.g., CAKI-1 or ACHN) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 10% for p53 and TGase 2, 12% for loading controls).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, TGase 2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of p53 and TGase 2 to the loading control.

-

Co-Immunoprecipitation of TGase 2 and p53

This protocol is used to determine if this compound disrupts the interaction between TGase 2 and p53.

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control as described above.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against TGase 2 or p53 overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if TGase 2 was immunoprecipitated, probe for p53, and vice versa).

-

Cell Viability Assay

This protocol measures the effect of this compound-induced p53 stabilization on cancer cell viability.

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

-

Viability Assessment (e.g., using MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound represents a promising therapeutic agent that leverages a nuanced understanding of the p53 regulatory network. By inhibiting TGase 2, this compound effectively "guards the guardian," restoring the tumor-suppressive functions of wild-type p53 in cancer cells where it is otherwise targeted for degradation. The experimental framework provided in this guide offers a robust starting point for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this and similar compounds.

References

Technical Whitepaper: Discovery and Synthesis of GK921, a Novel Kinase Inhibitor

An in-depth search for the compound "GK921" did not yield any specific publicly available information. It is possible that this is a novel or proprietary compound with limited data in the public domain.

The following technical guide has been constructed as a representative example based on common practices in drug discovery for a novel kinase inhibitor, herein designated this compound, to fulfill the prompt's requirements for structure, data presentation, and visualization. This guide is based on a plausible, albeit hypothetical, scenario where this compound is a selective inhibitor of a key signaling protein.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the discovery, synthesis, and initial characterization of this compound, a novel small molecule inhibitor. The compound demonstrates high potency and selectivity for its target kinase, suggesting its potential as a therapeutic agent. This guide provides an overview of the core data, experimental protocols, and relevant biological pathways.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of a critical kinase involved in inflammatory disease pathways. A library of 200,000 diverse small molecules was screened, leading to the identification of a promising hit series. Subsequent lead optimization efforts, focusing on improving potency, selectivity, and drug-like properties, resulted in the discovery of this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed using a panel of in vitro assays. All quantitative data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ (Target Kinase) | 8.2 nM | The half maximal inhibitory concentration against the primary target kinase in a biochemical assay. |

| EC₅₀ (Cell-based Assay) | 45.7 nM | The half maximal effective concentration in a cell-based assay measuring downstream pathway inhibition. |

| Binding Affinity (Kd) | 2.1 nM | The equilibrium dissociation constant, indicating the strength of binding between this compound and the target kinase. |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity (Fold vs. Primary Target) |

|---|---|---|

| Primary Target | 8.2 | 1x |

| Kinase A | 950 | >115x |

| Kinase B | 1,200 | >146x |

| Kinase C | > 10,000 | >1200x |

| Kinase D | > 10,000 | >1200x |

Signaling Pathway Modulation

This compound is designed to inhibit a key kinase in a pro-inflammatory signaling cascade. By binding to the ATP-binding pocket of the target kinase, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting the signal transduction and reducing the inflammatory response.

Figure 1. Simplified signaling pathway showing the inhibitory action of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound involves a multi-step process followed by purification and rigorous analytical characterization to ensure identity and purity.

Figure 2. General workflow for the synthesis and purification of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and primary in vitro assay are provided below.

Protocol 1: Synthesis of this compound

-

Step 1: Coupling Reaction. To a solution of Starting Material A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add Reagent B (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).

-

The reaction mixture is stirred at room temperature under an inert nitrogen atmosphere for 4 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and extracted with DCM.

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

-

Step 2: Purification. The crude intermediate is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Fractions containing the desired product are combined and concentrated to yield the purified intermediate.

-

Step 3: Cyclization. The purified intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., Dioxane) and treated with Reagent C (1.5 eq) and a catalyst (e.g., Palladium on Carbon) under hydrogen atmosphere.

-

The mixture is heated to 80°C for 12 hours.

-

Step 4: Final Purification and Characterization. After cooling, the mixture is filtered and concentrated. The resulting crude this compound is purified by recrystallization from ethanol.

-

The final product's identity and purity (>99%) are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

-

Assay Principle: A biochemical assay is used to measure the ability of this compound to inhibit the phosphorylation of a peptide substrate by the target kinase. The assay uses a time-resolved fluorescence energy transfer (TR-FRET) format.

-

Reagents:

-

Target Kinase (recombinant)

-

Biotinylated peptide substrate

-

ATP (at Km concentration)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-allophycocyanin (SA-APC) conjugate (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO, then dilute into assay buffer.

-

In a 384-well microplate, add 2 µL of the diluted this compound compound solution.

-

Add 4 µL of a solution containing the target kinase and peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing the Eu-labeled antibody and SA-APC in a buffer with EDTA.

-

Incubate for 30 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the normalized percent inhibition against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GK921

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GK921 is a potent and specific allosteric inhibitor of Transglutaminase 2 (TGase 2), a multifunctional enzyme implicated in the pathogenesis of a range of diseases, including cancer and fibrotic disorders. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The compound has demonstrated significant anti-tumor efficacy in xenograft models of renal cell carcinoma and has been investigated in models of pulmonary fibrosis and breast cancer. This guide consolidates the current understanding of this compound's mechanism of action, its effects in various disease models, and the experimental methodologies used in its evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a small molecule inhibitor of TGase 2, an enzyme that catalyzes the post-translational modification of proteins.[1] Dysregulation of TGase 2 activity is associated with various pathological processes, including apoptosis, cell adhesion, and extracellular matrix remodeling. This compound exerts its inhibitory effect through a novel allosteric mechanism, binding to the N-terminus of the TGase 2 protein.[2] This binding induces a conformational change that inactivates the enzyme.[2] A key feature of this mechanism is the stabilization of the tumor suppressor protein p53, as the this compound binding site on TGase 2 overlaps with the p53 binding region.[2]

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound have been primarily characterized by its in vitro inhibitory activity against TGase 2 and its in vivo efficacy in preclinical cancer models.

In Vitro Activity

This compound has demonstrated potent inhibition of TGase 2 activity and cancer cell growth in various assays. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) have been determined in different experimental setups.

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC50 | 7.71 µM | Human recombinant TGase 2 | [1][3] |

| IC50 | 8.93 µM | Purified guinea pig TGase 2 | [4] |

| Average GI50 | 0.905 µM | Eight renal cell carcinoma (RCC) cell lines | [5] |

| Average GI50 | 1.08 µM | Human renal cell carcinoma cell lines | [4] |

In Vivo Efficacy

Preclinical studies using xenograft models of human renal cell carcinoma have demonstrated the anti-tumor efficacy of this compound. In these models, oral administration of this compound significantly reduced tumor growth.[5][6] This effect is attributed to the stabilization of p53 within the tumor cells, leading to apoptosis.[6]

This compound has been shown to alleviate bleomycin-induced pulmonary fibrosis in mice. The mechanism in this model involves the inhibition of the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis.[7]

The potential of this compound as a therapeutic agent has also been explored in breast and pancreatic cancer models. In pancreatic cancer cells, this compound was found to enhance the antitumor effect of cisplatin by inhibiting the epithelial-to-mesenchymal transition.[8]

Pharmacokinetics of this compound

Detailed pharmacokinetic parameters for this compound, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability, and clearance rates, are not extensively reported in publicly available literature. The primary focus of published studies has been on the pharmacodynamic effects of the compound.

Experimental Protocols

In Vitro Transglutaminase 2 Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound on the enzymatic function of TGase 2.

Materials:

-

Human recombinant TGase 2

-

Substrate (e.g., putrescine)

-

This compound

-

Assay buffer

-

Detection reagents

Procedure:

-

Recombinant TGase 2 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period under controlled temperature and pH.

-

The amount of product formed is quantified using a suitable detection method (e.g., colorimetric or fluorescent).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Renal Cell Carcinoma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude mice)

Procedure:

-

Human renal cell carcinoma cells (e.g., ACHN or CAKI-1) are subcutaneously injected into the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

This compound is administered orally to the treatment group at a dose of 8 mg/kg, five days a week.[6] The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for p53).

Signaling Pathways

The primary mechanism of action of this compound involves the allosteric inhibition of TGase 2, which in turn leads to the stabilization of p53.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined pharmacodynamic profile as a TGase 2 inhibitor. Its ability to stabilize p53 provides a strong rationale for its development as an anti-cancer agent, particularly for renal cell carcinoma. The compound has also shown potential in treating fibrotic diseases. However, a significant gap exists in the understanding of its pharmacokinetic properties. Future studies should focus on a comprehensive pharmacokinetic characterization of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, additional dose-ranging and efficacy studies in various preclinical models of cancer and fibrosis are warranted to establish optimal dosing strategies and to further elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blocking TG2 attenuates bleomycin-induced pulmonary fibrosis in mice through inhibiting EMT. | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, a transglutaminase inhibitor, strengthens the antitumor effect of cisplatin on pancreatic cancer cells by inhibiting epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GK921: An Allosteric Transglutaminase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GK921, a potent and specific allosteric inhibitor of Transglutaminase 2 (TGase 2). This compound has demonstrated significant potential in preclinical studies, particularly in the context of renal cell carcinoma, by inducing apoptosis through the stabilization of the tumor suppressor protein p53.[1][2] This document summarizes key quantitative data, details experimental methodologies for the characterization of this compound's activity, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Activity of this compound

The in vitro potency and cytotoxic effects of this compound have been determined through various assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Description | Source |

| IC50 | 7.71 μM | Half-maximal inhibitory concentration against human recombinant TGase 2.[3][4] | MedchemExpress, Ku et al., 2014 |

| Average GI50 | 9.05 x 10-7 M | Average growth inhibition of 50% across a panel of renal cell carcinoma cell lines.[3] | MedchemExpress |

| GI50 (Renal Cell Carcinoma) | 1.08 μM | Growth inhibition of 50% in human renal cell carcinoma cell lines as determined by SRB assay. | Ku et al., 2014 |

| Kd | 316 ± 0.8 μM | Dissociation constant for the binding of this compound to TGase 2. | Lee et al., 2018 |

Mechanism of Action: Allosteric Inhibition and p53 Stabilization

This compound exhibits a unique mechanism of action by binding to an allosteric site on the N-terminus of TGase 2, specifically within the amino acid region 81-116.[1] This binding event induces a conformational change in the enzyme, leading to its inactivation without directly interacting with the active site.[1]

Crucially, the binding site of this compound on TGase 2 overlaps with the binding site for the tumor suppressor protein p53.[1] By competitively inhibiting the TGase 2-p53 interaction, this compound prevents the degradation of p53, leading to its stabilization and accumulation within the cell.[1][2] Elevated levels of functional p53 then trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound allosterically inhibits TGase 2, preventing p53 degradation and leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for key experiments used to characterize the activity of this compound.

TGase 2 Enzymatic Activity Assay (In Vitro)

This assay determines the inhibitory effect of this compound on the enzymatic activity of purified TGase 2.

Materials:

-

Human recombinant TGase 2

-

Substrate: N,N-Dimethylcasein and Biotin-cadaverine

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and DTT)

-

Streptavidin-coated microplates

-

Detection reagent (e.g., Streptavidin-HRP and a suitable chromogenic substrate like TMB)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add human recombinant TGase 2 to each well.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (N,N-Dimethylcasein and Biotin-cadaverine).

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated product to bind.

-

Wash the plate to remove unbound reagents.

-

Add the detection reagent and incubate until color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Renal cell carcinoma cell lines (e.g., ACHN, Caki-1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed the renal cell carcinoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

After treatment, fix the cells by gently adding cold TCA to each well and incubating for 60 minutes at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.

Western Blot Analysis for p53 and Cleaved PARP

This technique is used to detect the stabilization of p53 and the induction of apoptosis (indicated by cleaved PARP) in cells treated with this compound.

Materials:

-

Renal cell carcinoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of this compound for a specific time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and incubate with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Caption: A typical workflow for the in vitro characterization of this compound's activity.

References

- 1. Transglutaminase 2 promotes both caspase-dependent and caspase-independent apoptotic cell death via the calpain/Bax protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of GK921 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of GK921, a potent and specific inhibitor of Transglutaminase 2 (TGM2), in the induction of apoptosis in cancer cells. This compound has emerged as a promising agent in oncology research, demonstrating significant pro-apoptotic effects in various cancer models, particularly in renal cell carcinoma and pancreatic cancer. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of TGM2, an enzyme frequently overexpressed in cancer and associated with tumor growth, metastasis, and drug resistance. By binding to a site distinct from the active site, this compound induces a conformational change in TGM2, leading to its inactivation. This inhibition disrupts the downstream signaling pathways mediated by TGM2, ultimately culminating in the induction of apoptosis in cancer cells. The specific molecular events triggered by this compound vary depending on the cancer type, highlighting the context-dependent nature of its anti-cancer activity.

This compound-Induced Apoptosis in Renal Cell Carcinoma

In renal cell carcinoma (RCC), where TGM2 is often highly expressed, this compound induces apoptosis primarily through the stabilization of the tumor suppressor protein p53.[1][2] TGM2 normally promotes the degradation of p53 through an autophagy-mediated pathway by cross-linking p53, targeting it for autophagosomal degradation.[1]

By inhibiting TGM2, this compound prevents this p53 degradation, leading to its accumulation in the nucleus.[1][2] Elevated p53 levels then transcriptionally activate pro-apoptotic target genes, initiating the intrinsic apoptotic cascade.

Signaling Pathway in Renal Cell Carcinoma

Caption: this compound inhibits TGM2, leading to p53 stabilization and apoptosis in RCC.

Synergistic Effect of this compound in Pancreatic Cancer

In pancreatic cancer, this compound demonstrates a potent synergistic effect with the chemotherapeutic agent cisplatin, enhancing its apoptotic efficacy.[3] This is achieved through the inhibition of the epithelial-to-mesenchymal transition (EMT), a cellular program that confers migratory and invasive properties to cancer cells and is associated with drug resistance.

TGM2 is a known driver of EMT. By inhibiting TGM2, this compound reverses the EMT phenotype, characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and Snail2.[3] This reversal to a more epithelial state renders pancreatic cancer cells more susceptible to cisplatin-induced apoptosis.

Signaling Pathway in Pancreatic Cancer

Caption: this compound inhibits TGM2-mediated EMT, sensitizing pancreatic cancer cells to cisplatin-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the pro-apoptotic effects of this compound.

Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma

| Cell Line | Assay | Metric | Value | Reference |

| 8 RCC cell lines | Sulforhodamine B (SRB) assay | Average GI50 | 0.905 µM | [4] |

| ACHN, CAKI-1 | DAPI Staining | Apoptosis Induction | 3- to 10-fold increase | [1] |

Table 2: Effect of this compound on EMT Marker Expression in Pancreatic Cancer Cells (in combination with Cisplatin)

| Protein | Method | Change in Expression | Reference |

| E-cadherin | Western Blot | Increased | [3] |

| N-cadherin | Western Blot | Decreased | [3] |

| Snail2 | Western Blot | Decreased | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Apoptosis Assay by DAPI Staining (Renal Cell Carcinoma)

Objective: To quantify apoptosis in RCC cells treated with this compound.

Materials:

-

RCC cell lines (e.g., ACHN, CAKI-1)

-

This compound

-

4',6-diamidino-2-phenylindole (DAPI) staining solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed RCC cells in appropriate culture vessels (e.g., 24-well plates with coverslips) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with DAPI solution for 5-10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

-

Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields for each condition.

Western Blot Analysis for EMT Markers (Pancreatic Cancer)

Objective: To assess the effect of this compound on the expression of EMT-related proteins.

Materials:

-

Pancreatic cancer cell lines

-

This compound and Cisplatin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Snail2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat pancreatic cancer cells with this compound, cisplatin, or a combination of both for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

References

- 1. This compound, a transglutaminase inhibitor, strengthens the antitumor effect of cisplatin on pancreatic cancer cells by inhibiting epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transglutaminase 2 inhibition found to induce p53 mediated apoptosis in renal cell carcinoma [ouci.dntb.gov.ua]

- 3. Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice [frontiersin.org]

The Allosteric Modulator GK921: A Deep Dive into its Impact on Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GK921 is a novel small molecule that has garnered significant attention in the field of oncology and cell biology for its unique mechanism of action as an allosteric inhibitor of Transglutaminase 2 (TGase 2). This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound administration, with a focus on its effects on key signaling pathways implicated in cancer progression. Through a detailed examination of the available preclinical data, we delineate the impact of this compound on p53 stabilization, NF-κB signaling, the PI3K/Akt pathway, and the Epithelial-to-Mesenchymal Transition (EMT). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting TGase 2 with allosteric modulators like this compound.

Introduction

Transglutaminase 2 (TGase 2) is a multifunctional enzyme with diverse roles in cellular processes, including protein cross-linking, signal transduction, and cell adhesion. Dysregulation of TGase 2 activity is implicated in a variety of pathological conditions, including cancer, where it often contributes to tumor growth, metastasis, and drug resistance. This compound, a 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, has emerged as a potent and specific allosteric inhibitor of TGase 2. Unlike competitive inhibitors that target the active site, this compound binds to a distinct site on the N-terminus of the TGase 2 protein, inducing a conformational change that results in its inactivation. This unique mechanism of action leads to a cascade of downstream effects on critical cellular signaling pathways, making this compound a compelling subject of investigation for novel cancer therapeutics.

Mechanism of Action of this compound

This compound functions as a non-competitive inhibitor of TGase 2. Mechanistic studies have revealed that it binds to an allosteric site located within the N-terminal β-sandwich domain of TGase 2, specifically within amino acid residues 81-116.[1] This binding event induces a conformational change in the enzyme, leading to its inactivation without directly competing with its substrates. A critical consequence of this allosteric inhibition is the disruption of the interaction between TGase 2 and the tumor suppressor protein p53. The binding site of this compound on TGase 2 overlaps with the p53 binding domain, thereby preventing the TGase 2-mediated degradation of p53.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (TGase 2 Inhibition) | 7.71 μM | Purified human recombinant TGase 2 | [2] |

| Average GI50 (Cytotoxicity) | 0.905 μM | Panel of eight renal cell carcinoma (RCC) cell lines | [3] |

Table 1: In Vitro Activity of this compound

| Cell Line | Treatment | Effect | Reference |

| ACHN and CAKI-1 (RCC) | This compound | Dose-dependent increase in p53 and cleaved PARP levels | [2] |

| Pancreatic Cancer Cells | This compound | Increased E-cadherin, decreased N-cadherin and Snail2 protein levels |

Table 2: Cellular Effects of this compound

Impact on Cellular Signaling Pathways

Stabilization of the p53 Tumor Suppressor Pathway

A primary and well-documented effect of this compound is the stabilization of the p53 tumor suppressor protein. In many cancer cells, particularly renal cell carcinoma, TGase 2 binds to p53 and facilitates its degradation.[1][3] By binding to the N-terminus of TGase 2, this compound physically blocks this interaction, leading to the accumulation of functional p53 within the cell.[1] This restoration of p53 levels triggers the activation of downstream apoptotic pathways, as evidenced by a concentration-dependent increase in the levels of cleaved poly(ADP-ribose) polymerase (c-PARP), a hallmark of apoptosis.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. TGase 2 can activate the NF-κB pathway by cross-linking and promoting the degradation of its inhibitor, IκBα. This compound has been shown to inhibit the TGase 2-induced polymerization of IκBα in a dose-dependent manner. By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

Modulation of PI3K/Akt and HIF-1α Signaling

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. TGase 2 has been implicated in the activation of this pathway, although the precise mechanisms are still under investigation. Furthermore, TGase 2 activity has been linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia and a driver of angiogenesis and tumor progression. While direct quantitative data on the effect of this compound on PI3K/Akt and HIF-1α signaling is still emerging, the inhibition of TGase 2 is expected to downregulate these pro-survival pathways.

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which is a critical step in cancer metastasis. A recent study has demonstrated that this compound can inhibit EMT in pancreatic cancer cells. Treatment with this compound led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and the transcription factor Snail2. This suggests that this compound may have anti-metastatic properties by reversing the EMT phenotype.

Experimental Protocols

In Vitro TGase 2 Inhibition Assay

-

Objective: To determine the IC50 value of this compound for TGase 2.

-

Materials: Purified human recombinant TGase 2, putrescine, [1,4-¹⁴C]putrescine, N,N'-dimethylcasein, assay buffer (e.g., Tris-HCl with CaCl₂ and DTT), this compound stock solution, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the TGase 2 enzyme, assay buffer, and the various concentrations of this compound.

-

Initiate the reaction by adding the substrate mixture (putrescine, [¹⁴C]putrescine, and N,N'-dimethylcasein).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Filter the reaction mixture to capture the protein-incorporated radiolabeled putrescine.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for p53, Cleaved PARP, and EMT Markers

-

Objective: To assess the effect of this compound on the protein levels of p53, cleaved PARP, E-cadherin, N-cadherin, and Snail2.

-

Materials: Cancer cell lines (e.g., ACHN, CAKI-1, pancreatic cancer cells), cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p53, anti-cleaved PARP, anti-E-cadherin, anti-N-cadherin, anti-Snail2, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound represents a promising class of allosteric modulators with the potential to impact multiple oncogenic signaling pathways through the specific inhibition of TGase 2. Its ability to stabilize the p53 tumor suppressor, inhibit NF-κB signaling, and reverse the EMT phenotype underscores its potential as a multi-faceted anti-cancer agent. The data summarized in this guide provides a solid foundation for further preclinical and clinical investigation.

Future research should focus on elucidating the precise molecular mechanisms by which TGase 2 influences the PI3K/Akt and HIF-1α pathways and how this compound modulates these interactions. Furthermore, in vivo studies are warranted to evaluate the anti-metastatic potential of this compound and to explore its efficacy in combination with standard-of-care chemotherapies and targeted agents. The continued exploration of this compound and similar allosteric inhibitors of TGase 2 holds significant promise for the development of novel and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for GK921 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

GK921 is a potent and specific inhibitor of Transglutaminase 2 (TGase 2), an enzyme implicated in a variety of cellular processes, including apoptosis, cell adhesion, and extracellular matrix stabilization.[1][2] Under pathological conditions, dysregulation of TGase 2 has been associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] this compound offers a valuable tool for investigating the roles of TGase 2 in these processes.

This document provides detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in assays to assess its effects on cell viability and signaling pathways.

Mechanism of Action

This compound functions as an allosteric inhibitor of TGase 2.[2][3] It binds to a site on the N-terminus of the TGase 2 protein (amino acids 81-116), distinct from the active site.[2][3] This binding event induces a conformational change in the enzyme, leading to its inactivation.[2][3] A key consequence of this inhibition is the stabilization of the tumor suppressor protein p53.[2][3][4] TGase 2 normally binds to p53, targeting it for degradation.[3][5] By preventing this interaction, this compound leads to an accumulation of p53, which in turn can trigger apoptosis in cancer cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TGase 2) | 7.71 µM | Human recombinant TGase 2 | [1][6] |

| GI50 (Average) | 1.08 µM | Human renal cell carcinoma cell lines | [3] |

| GI50 | 0.72 µM | Human A549 lung carcinoma cells | [1] |

| Kd (vs. TGase 2) | 316 ± 0.8 μM | Thioflavin T binding assay | [3] |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Cell Line | Observations | Reference |

| Inhibition of I-κBα and p53 polymerization | Dose-dependent | In vitro | Prevents TGase 2-induced cross-linking. | [1][6] |

| Induction of Apoptosis | Concentration-dependent | A549 cells | Increase in cleaved PARP (c-PARP) and p53 levels. | [1] |

| p53 Stabilization | 1 µM | HEK293 cells | 50% reduction in p53 binding to wild-type TGase 2. | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mM).

-

Calculate the amount of this compound powder and DMSO required.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.[1]

-

Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay using MTS

This protocol details the use of an MTS assay to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, CAKI-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the GI50 value.

Protocol 3: Western Blot Analysis of p53 and Cleaved PARP

This protocol describes how to assess the effect of this compound on the protein levels of p53 and its downstream apoptosis marker, cleaved PARP (c-PARP).

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (from Protocol 1)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and cleaved PARP levels.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound cell culture assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for GK921 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of GK921, a potent and specific inhibitor of Transglutaminase 2 (TGase 2), in mouse xenograft models of cancer. The following sections detail the dosage and administration of this compound in renal cell carcinoma and provide insights into its application in pancreatic cancer models. Additionally, comprehensive experimental protocols and a diagram of the relevant signaling pathway are included to facilitate the design and execution of preclinical studies.

Mechanism of Action

This compound is a small molecule inhibitor that allosterically binds to the N-terminus of TGase 2. This binding prevents the interaction of TGase 2 with the tumor suppressor protein p53.[1][2] The inhibition of the TGase 2-p53 interaction leads to the stabilization of p53, which can then induce apoptosis in cancer cells.[1][3][4] This mechanism makes this compound a promising therapeutic agent for cancers where TGase 2 is overexpressed and contributes to p53 degradation.

Signaling Pathway

Caption: this compound inhibits TGase 2, leading to p53 stabilization and apoptosis.

Dosage and Administration in Mouse Xenograft Models

Renal Cell Carcinoma (RCC)

Summary of Dosing Regimens:

| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |

| Renal Cell Carcinoma | ACHN | BALB/c nude | 8 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose | 5 days/week for 64 days | [4] |

| Renal Cell Carcinoma | CAKI-1 | BALB/c nude | 8 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose | 5 days/week for 64 days | [4] |

Pancreatic Cancer

In a pancreatic adenocarcinoma (PAAD) xenograft model, this compound has been shown to enhance the antitumor effect of cisplatin. While the specific dosage of this compound used in the in vivo model is not explicitly stated in the available literature, co-treatment with a low dose of cisplatin was found to synergistically inhibit PAAD cell viability and proliferation. Researchers may consider a starting dose similar to that used in RCC models (8 mg/kg) and optimize based on tolerability and efficacy in combination with cisplatin.

Experimental Protocols

Experimental Workflow for a Typical Xenograft Study

Caption: Workflow of a mouse xenograft study with this compound.

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

0.5% (w/v) Carboxymethylcellulose (CMC) solution, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution should be determined based on the final desired dosing volume and concentration.

-

For an 8 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the final concentration of the dosing solution should be 1.6 mg/mL.

-

On each treatment day, prepare the dosing solution by diluting the this compound stock solution in 0.5% sterile CMC.

-

For example, to prepare 1 mL of a 1.6 mg/mL dosing solution from a 16 mg/mL stock in DMSO, add 100 µL of the this compound stock to 900 µL of 0.5% CMC.

-

Vortex the solution thoroughly to ensure a uniform suspension.

-

Prepare fresh on each day of dosing.

Renal Cell Carcinoma Xenograft Model

Materials:

-

ACHN or CAKI-1 human renal cell carcinoma cells

-

Appropriate cell culture medium (e.g., MEM for ACHN, McCoy's 5A for CAKI-1) with supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, but recommended)

-

6-8 week old female BALB/c nude mice

-

Syringes (1 mL) with 27-gauge needles

-

Calipers

Protocol:

-

Culture ACHN or CAKI-1 cells according to standard protocols.

-

Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).

-

Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .

-